4-Pyridinecarboxaldehyde, 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

Description

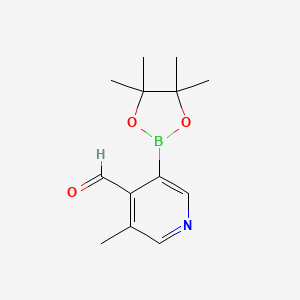

The compound 4-Pyridinecarboxaldehyde, 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- is a pyridine derivative featuring three key functional groups:

- Aldehyde group at position 4, enabling nucleophilic addition and condensation reactions.

- Methyl substituent at position 3, influencing steric and electronic properties.

- Pinacol boronate ester at position 5, a critical moiety for Suzuki-Miyaura cross-coupling reactions .

This compound serves as a versatile building block in medicinal chemistry and materials science, particularly in synthesizing biaryl structures. Its boronate group facilitates C–C bond formation under palladium catalysis, while the aldehyde allows further derivatization .

Properties

Molecular Formula |

C13H18BNO3 |

|---|---|

Molecular Weight |

247.10 g/mol |

IUPAC Name |

3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carbaldehyde |

InChI |

InChI=1S/C13H18BNO3/c1-9-6-15-7-11(10(9)8-16)14-17-12(2,3)13(4,5)18-14/h6-8H,1-5H3 |

InChI Key |

ZVUWIRTYIDJJOK-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=CC(=C2C=O)C |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Borylation of Pyridine Triflates

A common route involves the borylation of 5-trifluoromethanesulfonyloxy (triflate) pyridine derivatives:

-

- Starting material: 5-trifluoromethanesulfonyloxy-3-methylpyridine-4-carboxaldehyde or its protected analogs.

- Boron source: Bis(pinacolato)diboron (B2Pin2).

- Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4.

- Base: Potassium acetate (KOAc).

- Solvent: 1,4-dioxane or N,N-dimethylformamide (DMF).

- Temperature: 80–85 °C.

- Atmosphere: Inert (N2 or Ar).

- Reaction time: 4–18 hours depending on conditions.

-

- Degas the reaction mixture by purging with inert gas.

- Combine the pyridine triflate, bis(pinacolato)diboron, base, and palladium catalyst in solvent.

- Stir at 80 °C under inert atmosphere for 4 to 18 hours.

- After completion, cool the reaction, filter to remove catalyst residues.

- Concentrate and purify by flash chromatography (e.g., using cyclohexane/ethyl acetate gradient).

-

- Typical isolated yields range from 41% to 70%, depending on catalyst loading, solvent, and reaction time.

| Entry | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Pd(dppf)Cl2 | KOAc | 1,4-dioxane | 80 | 18 | 70 | Inert atmosphere |

| 2 | Pd(dppf)Cl2·CH2Cl2 | KOAc | 1,4-dioxane | 80 | Overnight | 64 | Yellow oil product |

| 3 | Pd(dppf)Cl2 | KOAc | DMF | 85 | 4 | 41 | Colorless oil product |

Suzuki-Miyaura Cross-Coupling for Further Functionalization

The boronic ester intermediate can be further coupled with aryl or heteroaryl halides under Suzuki-Miyaura conditions:

-

- Boronic ester (prepared as above).

- Aryl or heteroaryl bromide or iodide.

- Catalyst: Pd(PPh3)4.

- Base: Sodium carbonate (Na2CO3).

- Solvent: Mixture of toluene, ethanol, and water.

- Temperature: 80 °C.

- Time: 4.5 hours.

-

- High yields (~93%) reported for coupling reactions involving the boronate ester intermediate.

| Yield (%) | Reaction Conditions | Notes |

|---|---|---|

| 93 | Pd(PPh3)4, Na2CO3, toluene:EtOH:H2O (2:1:1), 80 °C, 4.5 h | Off-white solid product, high purity |

Mechanistic Insights and Optimization

- The palladium-catalyzed borylation proceeds via oxidative addition of the pyridine triflate to Pd(0), transmetallation with bis(pinacolato)diboron, and reductive elimination to form the C-B bond.

- Potassium acetate acts as a mild base to facilitate transmetallation.

- Solvent choice affects solubility and reaction rate; 1,4-dioxane is preferred for good yields.

- Inert atmosphere prevents catalyst deactivation by oxygen.

- Reaction temperature and time are optimized to balance conversion and side reactions.

Summary Table of Preparation Methods

| Step | Starting Material | Reagents & Catalysts | Conditions | Yield (%) | Product Description |

|---|---|---|---|---|---|

| Borylation | 5-triflate-3-methyl-4-pyridinecarboxaldehyde | Bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc | 80 °C, 4–18 h, inert gas | 41–70 | 3-methyl-5-(pinacol boronate)-4-pyridinecarboxaldehyde |

| Suzuki Coupling | Boronate ester intermediate | Pd(PPh3)4, Na2CO3, toluene:EtOH:H2O | 80 °C, 4.5 h | ~93 | Coupled arylated derivatives |

Research Findings and Literature Support

- The preparation methods are well-documented in peer-reviewed literature involving organoboron chemistry and heterocyclic synthesis.

- The use of palladium catalysts with bis(pinacolato)diboron is a standard and reliable method for installing boronate esters on heteroaromatic rings.

- Optimization of reaction parameters such as catalyst loading, base, solvent, and temperature is critical for maximizing yield and purity.

- The boronate ester group is a versatile synthetic handle for subsequent cross-coupling reactions, enabling the synthesis of diverse derivatives.

Chemical Reactions Analysis

Types of Reactions

4-Pyridinecarboxaldehyde, 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The boronic ester moiety can participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

Reduction: Sodium borohydride in methanol at room temperature.

Substitution: Palladium catalysts with bases like potassium carbonate in solvents like toluene.

Major Products

Oxidation: 4-Pyridinecarboxylic acid derivatives.

Reduction: 4-Pyridinemethanol derivatives.

Substitution: Various substituted pyridine derivatives depending on the coupling partner.

Scientific Research Applications

Medicinal Chemistry

4-Pyridinecarboxaldehyde derivatives have been investigated for their potential as pharmaceutical agents. The incorporation of the dioxaborolane group enhances the compound's properties for drug development.

Case Study: Anticancer Activity

A study synthesized various derivatives of pyridine-based compounds, including those similar to 4-Pyridinecarboxaldehyde. Results indicated that certain derivatives exhibited significant anticancer activity, with IC50 values lower than established chemotherapeutics like doxorubicin . This suggests that modifications to the pyridine structure can yield potent anticancer agents.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its unique structure allows for functionalization that can lead to the development of novel materials.

Synthesis of New Compounds

Research has demonstrated the use of 4-Pyridinecarboxaldehyde in synthesizing new oxadiazole derivatives, which showed promising biological activities . The ability to modify the aldehyde group facilitates the creation of diverse chemical entities.

Coordination Chemistry

The dioxaborolane moiety can act as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are of interest for catalysis and material science applications.

Catalytic Applications

Studies indicate that compounds containing dioxaborolane groups can enhance catalytic processes due to their ability to stabilize reactive intermediates . This has implications for green chemistry, where efficient catalysts are essential.

Table 1: Comparison of Biological Activities

| Compound | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| 4-Pyridinecarboxaldehyde Derivative A | Anticancer | 20.12 | |

| 4-Pyridinecarboxaldehyde Derivative B | Antimicrobial | 15.00 | |

| Doxorubicin | Anticancer | 0.92 |

Table 2: Synthesis Pathways

| Reaction Type | Starting Material | Product |

|---|---|---|

| Condensation | 4-Pyridinecarboxaldehyde + Amine | Pyridine-based Amine Derivative |

| Oxidation | 4-Pyridinecarboxaldehyde | Pyridinecarboxylic Acid |

| Coordination Reaction | Dioxaborolane + Metal Salt | Metal Complex |

Mechanism of Action

The mechanism of action of 4-Pyridinecarboxaldehyde, 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- involves its ability to form stable complexes with various metal ions. The boronic ester moiety can coordinate with metals, facilitating catalytic processes. Additionally, the aldehyde group can participate in nucleophilic addition reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

2-Methanesulfonyl-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine ()

- Structure : Pyridine with methanesulfonyl (-SO₂CH₃) at position 2 and boronate at position 3.

- Key Differences :

- Sulfonyl groups enhance electrophilicity but reduce nucleophilic reactivity compared to aldehydes.

- Higher molecular weight (278.16 g/mol) due to the sulfonyl group.

- Applications : Used in cross-coupling reactions where electron-withdrawing groups stabilize intermediates .

5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)-4-(Trifluoromethyl)Pyridin-2-Amine ()

- Structure : Pyridine with -NH₂ at position 2, -CF₃ at position 4, and boronate at position 4.

- Key Differences :

- The -CF₃ group increases hydrophobicity and metabolic stability.

- The amine group enables hydrogen bonding, enhancing solubility in polar solvents.

- Applications : Common in drug discovery for kinase inhibitors .

4-Pyridineboronic Acid Pinacol Ester ()

- Structure : Boronate at position 4 of pyridine, lacking methyl and aldehyde groups.

- Key Differences :

- Simpler structure with a melting point of 149–153°C.

- Lower reactivity in nucleophilic reactions due to the absence of an aldehyde.

- Applications : Widely used in Suzuki couplings for biaryl synthesis .

Heterocyclic Analogues

3-Methyl-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Isoxazole ()

- Structure : Isoxazole ring with methyl and boronate groups.

- Key Differences :

- The isoxazole oxygen enhances metabolic stability compared to pyridine.

- Lower molecular weight (209.05 g/mol) due to a smaller heterocycle.

- Applications : Used in agrochemicals and metal-catalyzed borylation reactions .

5-Bromo-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)-1H-Pyrrolo[2,3-b]Pyridine ()

- Structure : Pyrrolopyridine fused ring with bromine and boronate.

- Key Differences :

- Bromine enables further functionalization via halogen exchange.

- Fused ring system increases π-conjugation for optoelectronic applications.

- Applications : Intermediate in synthesizing kinase inhibitors .

Biological Activity

4-Pyridinecarboxaldehyde, 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- is a compound that has garnered attention in various fields of medicinal chemistry and pharmacology. Its unique structure allows for diverse biological applications, including potential uses in drug development and as a chemical building block for synthesizing novel therapeutic agents.

This compound is characterized by the presence of a pyridine ring and a dioxaborolane moiety. The empirical formula is , with a molecular weight of approximately 249.12 g/mol. It is a clear liquid at room temperature and exhibits solubility in organic solvents.

Antimicrobial Properties

Recent studies have indicated that derivatives of 4-pyridinecarboxaldehyde exhibit significant antimicrobial activity. For instance, compounds synthesized from 4-pyridinecarboxaldehyde have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism involves disruption of bacterial cell membranes and generation of reactive oxygen species (ROS) that lead to cell death .

Anticancer Activity

Research has demonstrated that 4-pyridinecarboxaldehyde derivatives can inhibit the growth of cancer cells. A study on Schiff bases derived from this compound indicated varying degrees of cytotoxicity based on the positioning of the carboxaldehyde group relative to the nitrogen atom in the pyridine ring. For example, compounds with the carboxaldehyde group at the 2- or 4-position exhibited higher cytotoxicity compared to those with it at the 3-position . The IC50 values for these compounds were significantly lower in HeLa cells compared to KCL-22 cells, indicating selective toxicity towards certain cancer cell lines.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Some derivatives have shown potential in protecting neuronal cells from oxidative stress and apoptosis, which is crucial for developing treatments for neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The biological activity of 4-pyridinecarboxaldehyde and its derivatives can be influenced by structural modifications. A systematic study on various derivatives highlighted that:

- Positioning of Functional Groups : The location of substituents on the pyridine ring significantly affects biological activity.

- Metal Complexation : The formation of metal complexes (e.g., with copper) enhances cytotoxicity and may improve therapeutic efficacy against cancer cells .

Case Study 1: Anticancer Activity

A comparative study was conducted on several Schiff bases derived from 4-pyridinecarboxaldehyde. The results indicated that:

| Compound | IC50 (HeLa) | IC50 (KCL-22) | Toxicity Classification |

|---|---|---|---|

| 2-Pyridinecarboxaldehyde Schiff Base | >1000 µM/mL | 56 ± 9.1 µM/mL | Class III Slightly Toxic |

| 3-Pyridinecarboxaldehyde Schiff Base | >1000 µM/mL | >1000 µM/mL | Class IV Non-toxic |

| 4-Pyridinecarboxaldehyde Schiff Base | >1000 µM/mL | 100 ± 6.5 µM/mL | Class IV Non-toxic |

| Copper Complex (Cu-2Pyr) | 7 ± 1.7 µM/mL | 80 ± 7.5 µM/mL | Class III Slightly Toxic |

| Copper Complex (Cu-3Pyr) | 500 ± 5.6 µM/mL | >1000 µM/mL | Class IV Non-toxic |

| Copper Complex (Cu-4Pyr) | 10 ± 5 µM/mL | 30 ± 3.8 µM/mL | Class III Slightly Toxic |

This table illustrates the varying degrees of cytotoxicity among different derivatives and their metal complexes, underscoring the importance of structural modifications in enhancing biological activity .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, derivatives were tested against common pathogens. The results showed:

| Compound | Zone of Inhibition (mm) |

|---|---|

| PCA-CS-Ag against E. coli | 14.2 ± 0.3 |

| PCA-CS-Ag against S. aureus | 16.2 ± 0.4 |

These findings confirm that coordination with silver ions enhances the antibacterial effects significantly compared to unmodified polymers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.